molecular formula C12H15ClN2O B2499513 N-{1-[(4-chlorophenyl)methyl]piperidin-4-ylidene}hydroxylamine CAS No. 68726-76-1

N-{1-[(4-chlorophenyl)methyl]piperidin-4-ylidene}hydroxylamine

Cat. No.: B2499513
CAS No.: 68726-76-1
M. Wt: 238.72
InChI Key: HIKQQCHCHAFXGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{1-[(4-chlorophenyl)methyl]piperidin-4-ylidene}hydroxylamine is a useful research compound. Its molecular formula is C12H15ClN2O and its molecular weight is 238.72. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

A study by Rameshkumar et al. (2003) explored the synthesis of 2,6-diaryl-3-methyl-4-piperidones, which are structurally similar to N-{1-[(4-chlorophenyl)methyl]piperidin-4-ylidene}hydroxylamine. The compounds were evaluated for acute toxicity, analgesic, local anaesthetic, and antifungal activities, highlighting the potential biomedical applications of such compounds (Rameshkumar et al., 2003).

Neuroleptic Agents

Research by Nakatsuka et al. (1981) described the synthesis of neuroleptic agents involving piperidine derivatives. This study is relevant as it demonstrates the application of piperidine structures, similar to this compound, in developing pharmaceutical compounds with potential psychotherapeutic uses (Nakatsuka et al., 1981).

Molecular Interaction Studies

Shim et al. (2002) investigated the molecular interactions of a compound structurally akin to this compound with CB1 cannabinoid receptors. This research provides insights into how similar compounds can be used to study receptor interactions, which is crucial for drug design and understanding molecular pharmacology (Shim et al., 2002).

Crystal Structure Analysis

A study by Revathi et al. (2015) focused on the crystal structure of a compound involving a piperidine ring, closely related to the chemical structure of interest. This kind of research is significant in the field of crystallography and material science, as it aids in understanding the physical and chemical properties of such compounds (Revathi et al., 2015).

Metabolic Activity Studies

Massicot et al. (1985) conducted research on a compound with a piperidine structure, similar to this compound, examining its metabolic activity in obese rats. This study is crucial for understanding the metabolic effects of such compounds, which can inform their potential therapeutic applications (Massicot et al., 1985).

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound . The MSDS contains information about the potential hazards of the compound, safe handling practices, and emergency procedures.

Properties

IUPAC Name

N-[1-[(4-chlorophenyl)methyl]piperidin-4-ylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O/c13-11-3-1-10(2-4-11)9-15-7-5-12(14-16)6-8-15/h1-4,16H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIKQQCHCHAFXGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=NO)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Dissolve 1-(4-chlorobenzyl)-4-piperidone (0.0456 mmol), hydroxylamine hydrochloride (0.0456 mmol) and sodium acetate (0.0456 mmol) in aqueous ethanol (450 mL). Stir approximately 30 minutes to 2 hours while warming. Add methylene chloride (450 mL), separate the organic phase, and extract the aqueous phase with methylene chloride (100 mL). Combine the organic phases and dry (MgSO4). Evaporate the solvent in vacuo to give the title compound.
Quantity
0.0456 mmol
Type
reactant
Reaction Step One
Quantity
0.0456 mmol
Type
reactant
Reaction Step One
Quantity
0.0456 mmol
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One

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